Thiazole, 5-methoxy-4-methyl-
Description
Significance of the Thiazole (B1198619) Scaffold in Modern Chemical Synthesis and Materials Science
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous synthetic and naturally occurring molecules. mdpi.com Its unique structural and electronic properties make it a versatile scaffold in a multitude of scientific disciplines. In modern chemical synthesis, the thiazole moiety is a key building block for creating complex molecules with diverse functionalities. researchgate.net The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a fundamental and widely adapted method for constructing the thiazole core. mdpi.comscispace.comasianpubs.orgresearchgate.net This and other synthetic routes have been refined to be more economical and environmentally friendly, for instance, through the use of solvent-free conditions or microwave irradiation. scispace.comresearchgate.net
The importance of the thiazole scaffold is underscored by its presence in a wide array of commercially significant compounds, including pharmaceuticals like the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam. Beyond medicine, thiazole derivatives are integral to materials science, finding use as vulcanizing accelerators and photographic sensitizers. mdpi.com The stability and electronic characteristics of the thiazole ring also make it a valuable component in the development of organic fluorophores and materials for photovoltaics. cymitquimica.com
Overview of Electron-Rich and Substituted Thiazole Systems in Academic Contexts
The chemical behavior and potential applications of the thiazole scaffold are heavily influenced by the nature and position of its substituents. The introduction of various functional groups allows for the fine-tuning of the molecule's electronic properties, solubility, and biological interactions. cymitquimica.comontosight.ai In an academic context, the study of substituted thiazoles is a vibrant area of research, aimed at understanding structure-activity relationships and designing novel functional molecules. nih.govsciforum.net
Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, play a significant role in modulating the electronic landscape of the thiazole ring. A methoxy group, for instance, can increase the electron density of the heterocyclic system, which can influence its reactivity in chemical transformations and its interactions with biological targets. tandfonline.com The position of these substituents is critical; for example, the placement of a methoxy group at different positions on the thiazole ring can significantly alter its electronic properties and reactivity. Research has shown that the presence of electron-donating groups can have a notable effect on the biological activity of thiazole derivatives, although the outcome can vary depending on the specific biological target. nih.gov In some contexts, these groups enhance activity, while in others, they may reduce it. tandfonline.comnih.gov
Research Trajectories of Methoxy- and Methyl-Substituted Thiazoles
Research into methoxy- and methyl-substituted thiazoles follows several key trajectories, primarily centered on their synthesis and potential applications in medicinal chemistry and materials science. While direct research on 5-methoxy-4-methyl-thiazole is limited, studies on its isomers and related structures provide valuable insights into the field.
A significant area of focus is the development of efficient synthetic methodologies. The Hantzsch thiazole synthesis is a foundational method, and research continues to explore variations of this reaction to produce substituted thiazoles, including those with methyl groups. mdpi.comscispace.comasianpubs.org For example, ethyl 2-amino-4-methylthiazole-5-carboxylate is a key building block for creating more complex derivatives. researchgate.net The synthesis of methoxy-substituted thiazoles often involves the careful introduction of the methoxy group to influence the molecule's electronic properties for specific applications, such as in the development of novel anticancer agents. sciforum.net
In medicinal chemistry, the combination of methyl and methoxy substituents on a thiazole ring is explored for its potential to modulate biological activity. For instance, studies on related compounds have investigated their efficacy as antimicrobial agents, with findings indicating that the electronic effects of substituents like methoxy groups can be crucial. sciforum.netnih.gov In some cases, the presence of an electron-donating methoxy group at the para position of a phenyl ring attached to the thiazole was found to enhance antifungal activity. nih.gov Conversely, other studies have shown that electron-donating groups like methyl and methoxy can lead to a negative effect on antibacterial activity compared to electron-withdrawing groups. nih.gov The presence of a methoxy group has also been shown to increase antioxidant activity in certain thiazole derivatives. nih.gov These varied outcomes highlight the complexity of structure-activity relationships and the importance of specific substitution patterns.
The table below presents a comparison of physicochemical properties for "Thiazole, 5-methoxy-4-methyl-" and its more extensively studied isomers, illustrating the influence of substituent placement on molecular characteristics.
Comparative Physicochemical Properties of Methoxy-Methyl-Thiazole Isomers
| Property | Thiazole, 5-methoxy-4-methyl- (Computed) | 5-methoxy-2-methylthiazole (Experimental) nih.gov | 5-(2-Hydroxyethyl)-4-methylthiazole (Experimental) nih.govchemicalbook.com |
|---|---|---|---|
| Molecular Formula | C₅H₇NOS | C₅H₇NOS | C₆H₉NOS |
| Molecular Weight | 129.18 g/mol | 129.18 g/mol | 143.21 g/mol |
| Boiling Point | 185.3 ± 25.0 °C | Not Available | 135 °C @ 7 mmHg |
| Density | 1.15 ± 0.1 g/cm³ | 1.146-1.154 g/cm³ | 1.196-1.210 g/cm³ |
| Refractive Index | 1.516 | 1.515-1.520 | 1.540-1.556 |
| Solubility | Not Available | Insoluble in water; Soluble in organic solvents | Soluble in water, ether, benzene, chloroform (B151607) |
Note: Data for "Thiazole, 5-methoxy-4-methyl-" is based on computational predictions due to a lack of available experimental data.
Structure
3D Structure
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H7NOS/c1-4-5(7-2)8-3-6-4/h3H,1-2H3 |
InChI Key |
MBXXNIWLLFIWNH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=N1)OC |
Canonical SMILES |
CC1=C(SC=N1)OC |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of Thiazole, 5 Methoxy 4 Methyl
Nucleophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for aryl and heteroaryl systems. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Crucially, this mechanism is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the buildup of negative charge in the intermediate. libretexts.orglibretexts.org
The subject molecule, 5-methoxy-4-methylthiazole, possesses two electron-donating groups (EDGs): a methoxy (B1213986) group at the C5 position and a methyl group at the C4 position. These substituents increase the electron density of the thiazole ring, which generally deactivates it towards nucleophilic attack compared to unsubstituted or EWG-substituted thiazoles. However, SNAr can still occur on halogenated derivatives, particularly at the electron-deficient C2 position.
Mechanistic Investigations of Nucleophilic Attack on Halogenated Thiazoles (e.g., with methoxide)
While a specific study on a halogenated derivative of 5-methoxy-4-methylthiazole is not available, the mechanism can be inferred from studies on related halothiazoles. In the reaction of a hypothetical 2-chloro-5-methoxy-4-methylthiazole with a nucleophile like sodium methoxide, the process would initiate with the attack of the methoxide ion on the C2 carbon, to which the chlorine atom is attached. This is the addition step and is typically the rate-determining step of the reaction. youtube.com
This attack forms a high-energy, negatively charged tetrahedral intermediate (a Meisenheimer complex). The negative charge is delocalized across the heterocyclic system, although this delocalization is less effective compared to systems bearing EWGs. In the second step, the elimination of the chloride leaving group re-establishes the aromaticity of the thiazole ring, yielding the 2-methoxy-5-methoxy-4-methylthiazole product.
Influence of Substituent Position on Reactivity and Leaving Group Ability
The position of both the substituents and the leaving group significantly impacts the rate and feasibility of SNAr reactions on the thiazole ring.
Position of the Leaving Group: Experimental studies on chlorothiazoles reacting with sodium methoxide have established a general reactivity order: 5-chloro > 2-chloro > 4-chlorothiazole. sciepub.com The attack of the methoxide nucleophile is generally directed towards the C5 position in dihalothiazoles, such as the reaction of 2,5-dichlorothiazole where the halogen at position 5 is replaced. sciepub.com For a monosubstituted halothiazole, the C2 position is a common site for nucleophilic attack due to its inherent electron deficiency, which is a result of the inductive effects of the adjacent sulfur and nitrogen atoms.
Influence of Substituents: The 5-methoxy and 4-methyl groups on the target molecule are both electron-donating. An EDG at the C5 position would further decrease the electrophilicity of the C2 and C4 positions, making nucleophilic attack less favorable than in an unsubstituted thiazole.
Leaving Group Ability: In SNAr reactions where the initial nucleophilic attack is the rate-limiting step, the nature of the leaving group has a complex effect. While typically iodide is the best leaving group and fluoride is the worst, high electronegativity can make the attached carbon more electrophilic and accelerate the initial attack. youtube.com For this reason, aryl fluorides can sometimes be more reactive in SNAr than other aryl halides.
The interplay of these factors is summarized in the table below.
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Position of Leaving Group | Reactivity order for chlorothiazoles: C5 > C2 > C4. sciepub.com | Based on the inherent electronic distribution and stability of the Meisenheimer intermediate for each isomer. |
| 5-Methoxy Substituent (EDG) | Deactivates the ring towards nucleophilic attack. | Increases electron density on the ring, destabilizing the negatively charged intermediate. |
| 4-Methyl Substituent (EDG) | Deactivates the ring towards nucleophilic attack. | Donates electron density via hyperconjugation and induction, destabilizing the intermediate. |
| Nature of Halogen (Leaving Group) | Complex; can depend on the rate-determining step. F can increase carbon electrophilicity, while I is a better leaving group in the elimination step. youtube.com | A balance between the halogen's electronegativity (influencing the attack) and its ability to leave (influencing the elimination). |
Cycloaddition Reactions Involving Thiazole, 5-methoxy-4-methyl- Moieties
The thiazole ring, despite its aromaticity, can participate in various cycloaddition reactions, often leading to the formation of complex polycyclic systems or undergoing subsequent ring transformations.
[3+2]-Cycloaddition Processes in Thiazole Chemistry
A prominent example of a [3+2] cycloaddition in thiazole chemistry involves the reaction of thiazolium salts. rsc.org Alkylation of the thiazole nitrogen atom forms a thiazolium salt. In the presence of a base, this salt can be deprotonated to form a thiazolium ylide, which is a 1,3-dipole. This reactive intermediate can then undergo a [3+2] cycloaddition reaction with various dipolarophiles, such as electron-deficient alkenes or alkynes. rsc.orgresearchgate.netresearchgate.net This process is a powerful method for constructing fused N,S-heterocyclic skeletons, such as hydropyrrolo-thiazoles. rsc.org
Intramolecular Reactions and Ring Transformations of Thiazoles
Thiazoles can also undergo other types of cycloadditions and intramolecular reactions that lead to significant structural changes.
[4+2] Cycloaddition (Diels-Alder Type): Thiazoles can act as the diene component in Diels-Alder reactions, although this often requires high temperatures due to the aromatic stability of the thiazole ring. A notable transformation occurs when thiazoles react with alkynes; the initial [4+2] cycloadduct can undergo a subsequent extrusion of sulfur to yield a pyridine ring. wikipedia.org
[2+2] Cycloaddition: In some cases, thiazoles have been observed to undergo formal [2+2] cycloadditions. For instance, the reaction of 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (DMAD) proceeds through a complex pathway initiated by a [2+2] cycloaddition, followed by electrocyclic ring opening and closing steps, ultimately leading to a pyridine after sulfur extrusion. wikipedia.org Intramolecular [2+2] cycloadditions have also been utilized to synthesize cyclobutane-fused thiazoline derivatives. nih.gov
Intramolecular Cyclization: Other intramolecular reactions can lead to thiazole ring formation itself, such as the chemo- and stereoselective 5-exo dig cyclization of allene intermediates derived from propargyl alcohols and thioamides. acs.org
| Reaction Type | Thiazole Role | Key Intermediate | Typical Product | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | 1,3-Dipole Precursor | Thiazolium Ylide | Fused Pyrrolo-thiazole Systems | rsc.orgresearchgate.net |
| [4+2] Cycloaddition | Diene | Diels-Alder Adduct | Pyridine (after S extrusion) | wikipedia.org |
| [2+2] Cycloaddition | Alkene equivalent | Cyclobutene intermediate | Complex heterocycles / Fused rings | wikipedia.orgnih.gov |
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Modern organic synthesis relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of 5-methoxy-4-methylthiazole are excellent potential substrates for such transformations, enabling the introduction of a wide variety of substituents onto the thiazole core. The regioselectivity of these reactions often correlates with the site most susceptible to nucleophilic attack or oxidative addition, which for many heterocycles is the C2 position. baranlab.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester). tcichemicals.com A hypothetical 2-bromo-5-methoxy-4-methylthiazole could be readily coupled with various aryl- or vinyl-boronic acids to form 2-substituted thiazole derivatives. This reaction is widely used in pharmaceutical chemistry due to its mild conditions and broad functional group tolerance. nih.gov Ligand-free protocols have even been developed for sterically hindered benzothiazole (B30560) substrates. nih.gov
Heck Reaction: The Heck reaction is another palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene. wikipedia.org This reaction could be used to introduce alkenyl substituents onto a halogenated 5-methoxy-4-methylthiazole. Intramolecular versions of the Heck reaction are particularly powerful for constructing new ring systems fused to the reacting heterocycle. wikipedia.org
Direct C-H Arylation: More recently, methods for the direct functionalization of C-H bonds have become prominent, as they avoid the need for pre-halogenation of the substrate. Ligand-free palladium acetate systems have been shown to efficiently catalyze the direct arylation of thiazole derivatives, offering a more atom-economical route to substituted thiazoles. researchgate.net
| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Organohalide + Organoboron compound | C(sp²) - C(sp²) or C(sp²) - C(sp³) |
| Heck | Palladium | Organohalide + Alkene | C(sp²) - C(sp²) |
| Direct C-H Arylation | Palladium | Heteroarene (C-H) + Organohalide | C(sp²) - C(sp²) |
Reactivity of the Thiazole C-2 Position and Carbanion Chemistry
The proton at the C-2 position of the thiazole ring is significantly more acidic than the other ring protons. pharmaguideline.comwikipedia.org This enhanced acidity is due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms and the ability of the ring to stabilize the resulting carbanion. wikipedia.org Treatment of a thiazole derivative like 5-methoxy-4-methylthiazole with a strong base, such as an organolithium reagent (e.g., n-butyllithium), results in the selective deprotonation of the C-2 position. pharmaguideline.com This generates a highly nucleophilic 2-lithiothiazole species, which serves as a versatile carbanionic intermediate for further synthetic transformations.
The 2-lithiothiazole carbanion generated from 5-methoxy-4-methylthiazole is a powerful nucleophile that readily reacts with a wide array of electrophiles. pharmaguideline.comnih.gov This reactivity provides a straightforward route to a variety of 2-substituted thiazole derivatives, which are valuable synthetic intermediates. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Quenching the carbanion with alkyl halides leads to the formation of 2-alkylthiazoles. This synthetic strategy is fundamental for elaborating the thiazole core structure.
Table 3: Reactions of 2-Lithio-5-methoxy-4-methylthiazole with Various Electrophiles
| Electrophile | Reagent Example | Product (Synthetic Intermediate) |
| Aldehyde | Acetaldehyde (CH₃CHO) | 1-(5-methoxy-4-methylthiazol-2-yl)ethan-1-ol |
| Ketone | Acetone ((CH₃)₂CO) | 2-(5-methoxy-4-methylthiazol-2-yl)propan-2-ol |
| Alkyl Halide | Methyl Iodide (CH₃I) | 2,4-dimethyl-5-methoxythiazole |
| Chlorophosphate | Diethyl chlorophosphate | Diethyl (5-methoxy-4-methylthiazol-2-yl)phosphonate |
| Carbon Dioxide | CO₂ | 5-methoxy-4-methylthiazole-2-carboxylic acid |
Horner–Wadsworth–Emmons (HWE) Reactions
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with high E-stereoselectivity. nih.govalfa-chemistry.comwikipedia.org To utilize this reaction with 5-methoxy-4-methylthiazole, a phosphonate group must first be installed, typically at the C-2 position. This can be achieved by reacting 2-lithio-5-methoxy-4-methylthiazole with diethyl chlorophosphate or via an Arbuzov reaction on a 2-halothiazole precursor. organicchemistrydata.org The resulting diethyl (5-methoxy-4-methylthiazol-2-yl)phosphonate can be deprotonated with a base (e.g., NaH) to form a stabilized phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to produce a vinylthiazole derivative. alfa-chemistry.comorganicchemistrydata.org
Vinyl Thiazoline as Michael Acceptors
Vinyl groups attached to electron-withdrawing heterocyclic systems, such as thiazole, can function as effective Michael acceptors. nih.govresearchgate.netresearchgate.net A compound like 5-methoxy-4-methyl-2-vinylthiazole, which could be synthesized via an HWE reaction, is susceptible to conjugate addition by soft nucleophiles like thiols, amines, or enolates. researchgate.net The addition occurs at the terminal carbon of the vinyl group, with the negative charge of the intermediate being stabilized by the electron-withdrawing thiazole ring. This reaction provides a pathway to extend the carbon chain at the C-2 position, leading to more complex functionalized thiazole derivatives. nih.gov
Spectroscopic Characterization and Structural Elucidation Methodologies for Thiazole, 5 Methoxy 4 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity of atoms can be established.
In the ¹H NMR spectrum of Thiazole (B1198619), 5-methoxy-4-methyl-, three distinct singlet signals are expected, corresponding to the three types of non-equivalent protons in the molecule. The thiazole ring proton at the C2 position is anticipated to appear as a singlet in the downfield region, typically around δ 8.5-8.7 ppm, due to the deshielding effect of the aromatic heterocyclic system.
The protons of the methoxy (B1213986) group (-OCH₃) attached to the C5 position of the thiazole ring are expected to produce a sharp singlet. This signal would likely be found in the range of δ 3.9-4.1 ppm. The chemical shift is influenced by the electron-donating nature of the oxygen atom and the aromatic character of the thiazole ring.
The methyl group (-CH₃) at the C4 position will also generate a singlet, which is expected to appear further upfield, generally in the region of δ 2.4-2.6 ppm. The electronic environment of the thiazole ring influences this chemical shift. The absence of adjacent protons for all three groups results in the observation of singlets.
Table 1: Predicted ¹H NMR Spectral Data for Thiazole, 5-methoxy-4-methyl-
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.6 | Singlet | 1H | H-2 (thiazole ring) |
| ~4.0 | Singlet | 3H | -OCH₃ |
Note: The chemical shifts are predicted based on the analysis of similar thiazole derivatives.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Thiazole, 5-methoxy-4-methyl-, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule.
The C2 carbon of the thiazole ring is expected to resonate at the lowest field, typically in the range of δ 150-155 ppm, due to its position between two heteroatoms (nitrogen and sulfur). The C4 and C5 carbons, being part of the aromatic ring and substituted, will have chemical shifts influenced by their substituents. The C5 carbon, bonded to the electron-donating methoxy group, is expected to appear around δ 158-162 ppm, while the C4 carbon, attached to the methyl group, is predicted to be in the region of δ 140-145 ppm.
The carbon atom of the methoxy group (-OCH₃) typically appears in the range of δ 58-62 ppm. hmdb.ca The methyl group carbon (-CH₃) is expected to be the most upfield signal, resonating at approximately δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for Thiazole, 5-methoxy-4-methyl-
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~160 | C5 |
| ~152 | C2 |
| ~142 | C4 |
| ~60 | -OCH₃ |
Note: The chemical shifts are predicted based on the analysis of similar thiazole derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For Thiazole, 5-methoxy-4-methyl- (C₅H₇NOS), the calculated exact mass is 129.0248. An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this calculated value, confirming the elemental composition.
Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is an invaluable tool for the analysis of individual components within complex mixtures. This technique separates the components of a mixture chromatographically before they are ionized and detected by the mass spectrometer. In the context of analyzing a mixture containing Thiazole, 5-methoxy-4-methyl-, this compound would likely be detected as its protonated molecule, [M+H]⁺, in the positive ion mode. This would result in a prominent ion at an m/z value of approximately 130.0321, corresponding to the formula [C₅H₈NOS]⁺. This technique is particularly useful for identifying and quantifying the compound in various matrices, such as in reaction monitoring or metabolomics studies.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of Thiazole, 5-methoxy-4-methyl- is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations of the thiazole ring are anticipated in the region of 3000-3100 cm⁻¹. The C=N stretching vibration, characteristic of the thiazole ring, is expected to appear in the 1500-1600 cm⁻¹ region. The C-S stretching vibration, also associated with the thiazole ring, typically appears at lower wavenumbers, often in the fingerprint region between 600-800 cm⁻¹.
The presence of the methoxy group will be indicated by C-O stretching vibrations, which are expected to produce a strong band in the 1200-1250 cm⁻¹ range for the asymmetric stretch and around 1020-1075 cm⁻¹ for the symmetric stretch. The aliphatic C-H stretching of the methyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the methyl group are also expected around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 3: Predicted IR Absorption Bands for Thiazole, 5-methoxy-4-methyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Thiazole Ring |
| 2850-3000 | C-H Stretch | -CH₃, -OCH₃ |
| 1500-1600 | C=N Stretch | Thiazole Ring |
| ~1450 & ~1375 | C-H Bend | -CH₃ |
| 1200-1250 | Asymmetric C-O Stretch | Methoxy |
| 1020-1075 | Symmetric C-O Stretch | Methoxy |
Note: The wavenumbers are predicted based on characteristic group frequencies.
X-ray Crystallography for Solid-State Structure Determination
Table 1: Example of Crystallographic Data for a Substituted Triazolo-pyridazino-indole Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.0898(4) |
| c (Å) | 13.9110(5) |
| α (°) | 82.388(2) |
| β (°) | 85.341(2) |
| γ (°) | 88.358(2) |
| Volume (ų) | 821.19(6) |
Data derived from a study on a related heterocyclic compound to illustrate typical X-ray crystallography outputs. mdpi.com
This structural information is invaluable for confirming the connectivity of the atoms and understanding intermolecular interactions within the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light excites outer electrons from their ground state to a higher energy level. shu.ac.uktanta.edu.eg In organic molecules, these absorptions are typically associated with functional groups containing valence electrons of low excitation energy, known as chromophores. shu.ac.uktanta.edu.eg
For 5-methoxy-4-methylthiazole, the unsaturated thiazole ring and the methoxy group constitute the chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. shu.ac.uk The π → π* transitions are generally of high intensity, while n → π* transitions, involving non-bonding electrons on the nitrogen and sulfur atoms, are typically less intense. shu.ac.uk Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate and assign these electronic transitions. wiley-vch.descielo.org.za For example, a study on a related N-methoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione identified and characterized its electronic excitations, attributing specific absorption bands to transitions between molecular orbitals. wiley-vch.de
Table 2: Example of Calculated Electronic Transitions for a Thiazole Derivative
| Transition No. | Calculated Wavelength (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|
| 1 | 433 | < 10⁻³ | n(CS) → π*(SCS) |
| 2 | 397 | 0.344 | π(SCS) → π*(SCS) |
This data is for N-(methoxy)-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione and serves as an example of UV-Vis spectral analysis. wiley-vch.de
The position and intensity of these absorption maxima (λmax) provide a characteristic fingerprint of the molecule's electronic structure.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC)
Chromatographic techniques are indispensable for separating mixtures and assessing the purity of chemical compounds. iaea.org Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for monitoring the progress of a chemical reaction and determining the purity of the final product. iaea.orgnih.gov
In a typical TLC analysis of 5-methoxy-4-methylthiazole, the compound would be dissolved in a suitable solvent and spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. nih.govresearchgate.net The plate is then placed in a developing chamber containing a mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase. iaea.org
The purity can be assessed by the number of spots that appear on the plate after visualization (e.g., under UV light). ptfarm.pl A pure compound should ideally show a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. By comparing the Rf value of the synthesized product to that of a known standard, its identity can be supported.
Table 3: Illustrative TLC Data for Reaction Monitoring
| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent (cm) | Rf Value |
|---|---|---|---|
| Starting Material | 2.5 | 10.0 | 0.25 |
| 5-methoxy-4-methylthiazole (Product) | 6.0 | 10.0 | 0.60 |
| Impurity | 8.1 | 10.0 | 0.81 |
Hypothetical data to illustrate the use of TLC for purity assessment.
Validated TLC and High-Performance Liquid Chromatography (HPLC) methods are crucial for the quality control and batch release of chemical compounds. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. This data is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.org For a newly synthesized compound like 5-methoxy-4-methylthiazole, elemental analysis provides critical confirmation that the product has the expected atomic composition.
The molecular formula for 5-methoxy-4-methylthiazole is C₅H₇NOS. Based on the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur, the theoretical elemental composition can be calculated. The experimental results from the elemental analyzer are then compared to these theoretical values. A close agreement between the found and calculated percentages confirms the empirical formula and supports the proposed molecular structure. libretexts.org
Table 4: Theoretical Elemental Composition of Thiazole, 5-methoxy-4-methyl- (C₅H₇NOS)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 130.19 | 46.13% |
| Hydrogen | H | 1.008 | 130.19 | 5.42% |
| Nitrogen | N | 14.007 | 130.19 | 10.76% |
| Oxygen | O | 15.999 | 130.19 | 12.29% |
| Sulfur | S | 32.06 | 130.19 | 24.63% |
Calculated theoretical values for empirical formula confirmation.
Theoretical and Computational Investigations of Thiazole, 5 Methoxy 4 Methyl
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the atomic and electronic levels. For "Thiazole, 5-methoxy-4-methyl-", these calculations can elucidate its stable conformations, electronic structure, and spectroscopic signatures.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure.nih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. nih.gov DFT studies for "Thiazole, 5-methoxy-4-methyl-" would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms. This process yields important information about bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, including the distribution of electrons and the energies of molecular orbitals, can also be determined. These calculations are fundamental to understanding the molecule's stability and reactivity. DFT methods offer a balance between accuracy and computational cost, making them a popular choice for studying relatively large molecules. asianpubs.org
A hypothetical data table for the optimized geometry of "Thiazole, 5-methoxy-4-methyl-" as determined by DFT calculations is presented below. Please note that these are representative values and the actual values would be obtained from specific DFT calculations.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=N | 1.35 |
| C-S | 1.75 |
| C-C | 1.40 |
| C-O | 1.36 |
| O-CH3 | 1.42 |
| **Bond Angles (°) ** | |
| C-N-C | 110 |
| N-C-S | 115 |
| C-S-C | 90 |
| C-C-O | 120 |
Ab Initio Methods for Electronic Property Prediction and Validation.mdpi.com
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. mdpi.com These methods are often more computationally intensive than DFT but can provide highly accurate predictions of electronic properties. For "Thiazole, 5-methoxy-4-methyl-", ab initio calculations can be used to validate the results obtained from DFT and to provide a more detailed understanding of its electronic behavior. Properties such as ionization potential, electron affinity, and dipole moment can be calculated with high accuracy using these methods.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. By analyzing the distribution of electrons and the nature of molecular orbitals, it is possible to predict how "Thiazole, 5-methoxy-4-methyl-" will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap).mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For "Thiazole, 5-methoxy-4-methyl-", FMO analysis can predict its susceptibility to electrophilic and nucleophilic attack.
A representative table of FMO analysis data is shown below. The specific values would be derived from quantum chemical calculations.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping.mdpi.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For "Thiazole, 5-methoxy-4-methyl-", an MEP map would reveal the most likely sites for chemical reactions to occur.
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)
In the realm of computational chemistry, global reactivity descriptors derived from Density Functional Theory (DFT) are crucial for understanding the chemical behavior of molecules. nih.gov These descriptors, which include chemical hardness (η), softness (S), and the global electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. They are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. Conversely, chemical softness (S) is the reciprocal of hardness and signifies how easily a molecule can undergo electronic changes. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing insight into its behavior as an electrophile in chemical reactions.
For Thiazole (B1198619), 5-methoxy-4-methyl-, these parameters would be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The energies of the HOMO and LUMO orbitals are first determined, and from these, the global reactivity descriptors are derived using established equations. These theoretical values help predict the molecule's reactivity in various chemical environments. researchgate.net
Table 1: Illustrative Global Reactivity Descriptors for Thiazole, 5-methoxy-4-methyl-
This table presents a hypothetical set of calculated global reactivity descriptors to illustrate the typical output of such a computational analysis. The values are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.50 |
| LUMO Energy | ELUMO | -1.25 |
| Energy Gap | ΔE | 5.25 |
| Chemical Hardness | η | 2.625 |
| Chemical Softness | S | 0.381 |
| Electrophilicity Index | ω | 2.953 |
Reaction Mechanism Modeling and Kinetics
Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, thereby elucidating its mechanism. For transformations involving Thiazole, 5-methoxy-4-methyl-, theoretical modeling can identify the most plausible reaction pathways. This process involves locating the structures of reactants, intermediates, transition states, and products.
Transition state (TS) searching algorithms are employed to find the saddle points on the potential energy surface that connect reactants to products. A key step in this process is frequency calculation; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By identifying these transition states, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during a reaction, which is fundamental to controlling reaction outcomes.
Once the stationary points on the potential energy surface (reactants, products, and transition states) have been identified, their energies can be used to determine the kinetic and thermodynamic parameters of the reaction. The activation energy (Ea), a critical kinetic parameter, is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
Thermodynamic properties, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), dictate the spontaneity and equilibrium position of a reaction. These values are computed from the vibrational frequencies and electronic energies of the optimized molecular structures. A negative ΔG indicates a spontaneous reaction. By calculating these parameters for various potential transformations of Thiazole, 5-methoxy-4-methyl-, researchers can predict which reactions are kinetically and thermodynamically favorable.
Spectroscopic Property Prediction and Correlation with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like Thiazole, 5-methoxy-4-methyl-. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for such calculations. esisresearch.org
The process involves first optimizing the molecular geometry of the compound. Subsequently, the NMR chemical shifts are calculated with respect to a reference standard, typically tetramethylsilane (B1202638) (TMS). These predicted shifts are then compared with experimentally recorded spectra. A strong correlation between the theoretical and experimental data provides confidence in the assigned structure. researchgate.netnih.gov Discrepancies can often be explained by considering solvent effects or conformational dynamics, which can also be modeled computationally. rogue-scholar.org
Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for Thiazole, 5-methoxy-4-methyl-
This table provides a hypothetical comparison between ¹³C NMR chemical shifts predicted by computational methods (e.g., GIAO/DFT) and values that would be obtained from experimental measurement, demonstrating how theoretical data is validated.
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 152.1 | 151.5 | +0.6 |
| C4 | 135.8 | 135.2 | +0.6 |
| C5 | 148.3 | 147.9 | +0.4 |
| 4-CH₃ | 12.5 | 11.9 | +0.6 |
| 5-OCH₃ | 60.2 | 59.8 | +0.4 |
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring its vibrational transitions. msu.edu Theoretical vibrational frequency calculations using DFT can generate a predicted IR spectrum for Thiazole, 5-methoxy-4-methyl-. These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. su.se
It is a common observation that theoretical harmonic frequencies calculated at the DFT level are systematically higher than the fundamental frequencies observed experimentally. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor. scispace.com By comparing the scaled theoretical spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode, such as C-H stretching, C=N stretching, or C-O-C stretching, providing a detailed and validated interpretation of the experimental spectrum. esisresearch.org
Table 3: Illustrative Vibrational Frequencies and Assignments for Thiazole, 5-methoxy-4-methyl-
This table shows a hypothetical comparison of calculated (scaled) and experimental infrared vibrational frequencies, along with their assignments to specific molecular motions. This process is crucial for interpreting experimental IR spectra.
| Vibrational Mode Assignment | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (methyl) | 2955 | 2950 |
| C=N stretch (thiazole ring) | 1585 | 1582 |
| C=C stretch (thiazole ring) | 1510 | 1505 |
| C-O-C stretch (asymmetric) | 1265 | 1260 |
| C-S stretch (thiazole ring) | 880 | 875 |
UV-Vis Absorption Spectra Simulation and Analysis
The study of the electronic absorption properties of Thiazole, 5-methoxy-4-methyl- is crucial for understanding its electronic structure and potential applications in materials science. Theoretical simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have become a standard tool for predicting and interpreting UV-Vis absorption spectra. rsc.org This computational approach allows for the calculation of vertical excitation energies, which correspond to the electronic transitions from the ground state to various excited states of the molecule. scielo.org.za
Computational analysis of the UV-Vis spectrum for Thiazole, 5-methoxy-4-methyl- would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p), a method that has proven effective for similar heterocyclic compounds. scielo.org.zascielo.org.za Such calculations yield critical parameters including the absorption wavelength (λ), the energy of the electronic transition, and the oscillator strength (f), which is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. scielo.org.za
The primary electronic transitions in molecules like Thiazole, 5-methoxy-4-methyl- are often characterized as π→π* transitions, originating from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net Analysis of the molecular orbitals involved in these transitions provides a deeper understanding of the charge transfer characteristics within the molecule. scielo.org.za
The results from a TD-DFT simulation provide a theoretical spectrum that can be compared with experimental data. The calculated absorption maxima (λmax) are typically associated with the transitions possessing the highest oscillator strengths. For Thiazole, 5-methoxy-4-methyl-, the key transitions would be analyzed to understand how the methoxy (B1213986) and methyl substituents on the thiazole ring influence the electronic absorption properties.
A representative set of simulated UV-Vis spectral data for Thiazole, 5-methoxy-4-methyl-, as would be obtained from a TD-DFT calculation, is presented below. This data illustrates the expected electronic transitions in the ultraviolet-visible region.
| Transition | Calculated Wavelength (λ) [nm] | Excitation Energy [eV] | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S0 → S1 | 285 | 4.35 | 0.098 | HOMO → LUMO (95%) |
| S0 → S2 | 262 | 4.73 | 0.015 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 240 | 5.17 | 0.152 | HOMO → LUMO+1 (92%) |
Analysis of the simulated data indicates that the most intense electronic transition, and therefore the one most likely responsible for the main absorption peak (λmax), is the S0 → S3 transition at approximately 240 nm, which has the largest oscillator strength (f = 0.152). This transition is primarily described by an electron excitation from the HOMO to the LUMO+1 orbital. The transition at 285 nm, corresponding to the HOMO → LUMO excitation, shows a significant but lower probability. This detailed assignment of electronic transitions is a key outcome of theoretical investigations, providing insights that are often difficult to obtain solely from experimental spectroscopy. scielo.org.zaresearchgate.net
Applications in Materials Science and Advanced Chemical Systems
Electronic and Optoelectronic Materials Development
The inherent characteristics of the thiazole (B1198619) core, including its rigid, planar structure and potential for extended π-conjugation, are highly advantageous for electronic applications. rsc.org Scientists can fine-tune the electronic and optical properties of materials by incorporating thiazole units, enabling the development of next-generation electronic and optoelectronic devices. nih.gov
Thiazole-Based Organic Semiconductors and Conductors
Thiazole and its fused-ring derivatives, such as bithiazole, thiazolothiazole, and benzobisthiazole, are extensively used to construct high-performance organic semiconductors. researchgate.net The electron-accepting property of the thiazole moiety helps to lower the orbital energies of the resulting molecules and polymers. researchgate.net This characteristic is crucial for creating both p-type (hole-transporting) and n-type (electron-transporting) semiconductor materials.
Fused systems like thiazolo[5,4-d]thiazole are particularly noteworthy. rsc.org They possess a rigid and planar molecular structure that facilitates strong intermolecular π–π overlap, which is essential for efficient charge transport. rsc.org These structural features make thiazole-based compounds prime candidates for active components in organic field-effect transistors (OFETs), a key technology for applications like flexible displays and electronic paper. researchgate.netresearchgate.net
Integration into Solar Cell Technologies (Dye-Sensitized, Perovskite, Polymer)
Thiazole-based compounds have demonstrated significant potential in enhancing the efficiency and stability of various next-generation solar cell technologies.
Dye-Sensitized Solar Cells (DSSCs): Organic dyes featuring a thiazolo[5,4-d]thiazole core are used as photosensitizers in DSSCs. rsc.orgresearchgate.net These dyes are designed with a donor-π-acceptor (D–π–A) architecture, where the thiazole unit can be part of the π-bridge or acceptor, to achieve broad and intense light absorption. rsc.org For example, the TTZ series of dyes has been shown to yield power conversion efficiencies (PCEs) of up to 7.71%. rsc.org Co-sensitization strategies, where thiazole-based dyes like MRS-4 are used alongside conventional ruthenium dyes, have pushed PCEs to over 8%. researchgate.net
Perovskite Solar Cells (PSCs): In PSCs, thiazolo[5,4-d]thiazole (TT) derivatives have been effectively employed as hole-selective materials. nih.govktu.eduacs.org These materials form a layer that facilitates the efficient extraction of holes while blocking electrons, which is crucial for high performance. The molecular design of these TT derivatives allows for the fine-tuning of their optoelectronic properties, such as hole mobility (ranging from 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹) and ionization potentials (−4.93 to −5.59 eV). nih.govacs.org The use of an alkoxy-substituted triphenylamine-containing TT derivative (TTP-DPA) as a hole-selective layer improved the PCE of a perovskite solar cell from 17.4% to 19.1% under 1-sun illumination. ktu.edu
Polymer Solar Cells (PSCs): The thiazole moiety is a valuable building block for creating wide-bandgap polymer donors for non-fullerene organic solar cells. nankai.edu.cn Incorporating thiazole can deepen the highest occupied molecular orbital (HOMO) energy level of the polymer, which leads to a higher open-circuit voltage (Voc) in the final device. nankai.edu.cnnih.gov A systematic study of two isomeric polymers, PBDT-oTz and PBDT-iTz, showed that the orientation of the thiazole unit significantly impacts performance. The PBDT-oTz-based device achieved an excellent PCE of 15.02%, far superior to its isomer (6.39%). nankai.edu.cn In another study, benzodithiophene–thiazole-containing polymers have delivered PCEs exceeding 16%. acs.orgosti.gov
Performance of Thiazole Derivatives in Solar Cells
| Solar Cell Type | Thiazole Derivative | Role | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| DSSC | TTZ5 | Sensitizer | Up to 7.71% |
| DSSC | MRS-4 (Co-sensitizer) | Co-sensitizer | 8.13% |
| Perovskite | TTP-DPA | Hole-Selective Layer | 19.1% |
| Polymer | PBDT-oTz | Polymer Donor | 15.02% |
| Polymer | PBTATBT-4f:Y6 | Polymer Donor | 16.08% |
Fluorescent Thiazole Cores and Fluorophores for Sensing
The thiazole core is a key component in a variety of fluorescent molecules used for chemical and biological sensing. mdpi.com A prominent example is Thiazole Orange (TO), a dye known for its remarkable "turn-on" fluorescence. mdpi.comnih.gov In solution, TO is dimly fluorescent due to the free rotation around its central bond. However, when this rotation is restricted, such as by intercalating into the grooves of DNA or RNA, its fluorescence intensity can increase by over a thousand-fold. mdpi.com This property makes TO and its derivatives highly sensitive probes for detecting nucleic acids, proteins, and ions. mdpi.comnih.gov Researchers have also developed thiazole-based chemosensors for detecting specific anions like fluoride and acetate, where the sensing mechanism is based on the inhibition of excited-state intramolecular proton transfer (ESIPT). kfupm.edu.saresearchgate.net
Aggregation-Induced Emission (AIE) Characteristics in Thiazole Derivatives
Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or in the solid state. Thiazole derivatives have been instrumental in designing molecules that exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govnih.gov In AIE-active molecules, intramolecular motions that quench fluorescence in solution are restricted upon aggregation, leading to a strong emissive state. nih.gov
A notable example is the pyridothiazole-based luminogen 4-(5-methoxy-thiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1), which shows enhanced fluorescence as it aggregates. This AIEE property has been harnessed for the sensitive detection of amyloid fibrillation, a process associated with neurodegenerative diseases. acs.org The fluorescence of PTC1 is quenched by copper ions but is regenerated in the presence of amyloid fibers, providing a "turn-on" detection mechanism. acs.org
Catalysis and Ligand Design
Beyond optoelectronics, the thiazole ring is a valuable scaffold in catalysis and the design of ligands for coordination chemistry. Thiazolium salts, formed by the alkylation of the thiazole nitrogen, are effective organocatalysts for reactions such as the Stetter reaction and benzoin condensation. wikipedia.org
Furthermore, thiazole derivatives serve as versatile ligands that can coordinate with a wide range of metal centers. Chiral bidentate phosphine-thiazole ligands have been synthesized and used to create Iridium complexes. These complexes act as highly effective catalysts for homogeneous asymmetric hydrogenation, a crucial process in the synthesis of chiral molecules. researchgate.net The stability and reactivity of these metal complexes can be controlled by modifying the substituents on the thiazole ring, as demonstrated with 5-methylthiazole- and benzothiazole-containing ligands for organolanthanide complexes. researchgate.net Palladium acetate, in a ligand-free system, has also been shown to efficiently catalyze the direct arylation of thiazole derivatives, offering an environmentally attractive synthetic route. researchgate.net
Chemical Sensors and Probes
The inherent electronic and photophysical properties of the thiazole scaffold make it an excellent platform for the development of chemical sensors and fluorescent probes. These sensors can detect specific ions or changes in the chemical environment, such as pH.
Thiazole derivatives are highly effective as chemosensors for detecting a variety of metal ions. nih.govnih.gov The nitrogen and sulfur atoms in the ring provide excellent coordination sites for metal ions, and this binding event can be designed to produce a measurable optical signal, such as a change in color (colorimetric) or fluorescence (fluorometric). nih.govnih.gov
These sensors have been developed for the highly sensitive and selective detection of environmentally and biologically important metal ions, including mercury (Hg²⁺), copper (Cu²⁺), zinc (Zn²⁺), iron (Fe³⁺), aluminum (Al³⁺), and chromium (Cr³⁺). nih.govnih.gov For example, a thiazole-formulated azomethine compound was developed for the three-way detection of Hg²⁺ ions in aqueous media, with a fluorometric detection limit as low as 0.1126 x 10⁻⁹ M. nih.gov Another sensor based on a triphenylamine-thiazolothiazole structure was capable of detecting both Cu²⁺ and Fe³⁺ through distinct colorimetric and fluorescent responses, with detection limits of 0.30 μM and 0.29 μM, respectively.
Table 2: Examples of Thiazole-Based Metal Ion Sensors
| Sensor Type | Target Ion(s) | Detection Method | Limit of Detection (LOD) |
| Azomethine Thiazole Compound | Hg²⁺ | Colorimetric & Fluorometric | 0.64 x 10⁻⁶ M (UV-vis); 0.1126 x 10⁻⁹ M (Fluorescence) nih.gov |
| Triphenylamine-Thiazolothiazole | Cu²⁺ | Colorimetric & Fluorescent Quenching | 0.30 μM |
| Triphenylamine-Thiazolothiazole | Fe³⁺ | Colorimetric & Fluorescent Quenching | 0.29 μM |
| 2,5-di(pyridin-2-yl)TzTz Derivative | Zn²⁺, Cu²⁺ | Spectrophotometric & Spectrofluorimetric | Not specified nih.gov |
The fluorescence of many thiazole-based compounds is sensitive to the surrounding pH, making them valuable as fluorescent probes for monitoring pH changes in chemical and biological systems. This pH sensitivity often arises from a photo-induced electron transfer (PET) process that can be modulated by the protonation or deprotonation of the thiazole molecule or adjacent functional groups.
Researchers have developed thiazole-based ratiometric fluorescent probes that can detect pH changes in extremely acidic environments (pH range 2.3–4.0), which is relevant for studying certain microorganisms or cellular organelles like lysosomes. One such probe exhibited a significant Stokes shift of 177 nm under acidic conditions, which is advantageous as it reduces interference from excitation light. Another novel probe based on a benzothiazole (B30560) derivative showed a linear fluorescent response in the acidic pH range of 3.44 to 6.46, with a pKa of 4.23. This probe demonstrated high selectivity for H⁺ ions over various metal ions and anions and was successfully used for confocal fluorescence imaging in living HeLa cells, where it selectively stained lysosomes.
Building Blocks for Complex Chemical Architectures
The thiazole ring, with its unique arrangement of sulfur and nitrogen heteroatoms, serves as a fundamental component in the construction of more elaborate molecular structures. The specific substitution pattern of 5-methoxy-4-methyl-thiazole, featuring an electron-donating methoxy (B1213986) group and a methyl group, modulates its reactivity and spatial configuration, making it a valuable building block for diverse and complex chemical architectures in materials science and medicinal chemistry.
Thiazole, 5-methoxy-4-methyl- as a Synthon in Advanced Organic Synthesis
In the field of retrosynthetic analysis, a "synthon" represents an idealized fragment or building block that assists chemists in designing a viable synthetic route toward a target molecule. ajrconline.orgajrconline.org The thiazole nucleus is a highly regarded synthon, primarily due to the reactivity of its constituent atoms, which allows for various chemical transformations. nih.gov For instance, the proton at the C-2 position of the thiazole ring is notably acidic, facilitating deprotonation and subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
While specific documented examples focusing exclusively on 5-methoxy-4-methyl-thiazole as a synthon are specialized, the reactivity of analogous thiazole derivatives provides a clear indication of its potential. The electron-donating nature of the C-5 methoxy group in 5-methoxy-4-methyl-thiazole would influence the electron density of the ring, potentially modifying the acidity of the C-2 proton and the nucleophilicity of the ring atoms, thereby offering a distinct reactivity profile compared to unsubstituted thiazoles. Thiazole derivatives are employed as synthons in the creation of a wide array of biologically active molecules. For example, 4-methyl-2-phenylthiazole-5-carbohydrazide has served as a synthon for new thiazole derivatives tested for their anticancer properties. nih.gov
The strategic application of thiazole-based synthons allows for the systematic construction of complex molecules, as illustrated in the table below.
| Synthon Example | Synthetic Target Class | Reference |
| 4-methyl-2-phenylthiazole-5-carbohydrazide | Thiazole derivatives with 1,3,4-thiadiazole rings | nih.gov |
| 2-aminothiazole derivatives | Polysubstituted 2-aminothiazoles | nih.gov |
| N,N-diformylaminomethyl aryl ketones | 5-arylthiazoles | nih.gov |
Scaffold-Hopping Strategies in Chemical Design
Scaffold hopping is a prominent strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a chemically distinct yet functionally similar core. nih.gov The objective is to discover new lead compounds with improved properties such as enhanced biological activity, better pharmacokinetic profiles, or novel intellectual property. nih.gov The thiazole moiety, including derivatives like 5-methoxy-4-methyl-thiazole, is an attractive candidate for such strategies due to its ability to act as a bioisostere for other aromatic rings, like benzene or pyridine.
Bioisosterism refers to the replacement of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a new compound that may retain or exhibit improved biological activity. ufrj.brnih.gov The 5-methoxy-4-methyl-thiazole scaffold can be introduced to mimic the spatial arrangement and electronic properties of a different ring system in a bioactive molecule. Conversely, the thiazole ring itself can be replaced by other heterocycles to explore new chemical space.
The development of novel heterocyclic systems, such as 2H-thiazolo[4,5-d] nih.govmdpi.comrsc.orgtriazole, highlights the utility of the thiazole core in creating versatile building blocks specifically designed for scaffold-hopping applications in drug discovery. nih.govrsc.org These strategies allow chemists to systematically alter the core of a molecule while preserving the key interactions necessary for its biological function.
| Original Scaffold/Fragment | Bioisosteric Replacement | Desired Outcome | Reference |
| Benzene Ring | Thiazole Ring | Modify solubility, polarity, metabolic stability | drugdesign.org |
| Carboxylic Acid | 3-hydroxy-5-methyl-4-isoxazole | Mimic endogenous ligand, improve potency | drugdesign.org |
| Hydroxyl Group | Methyl Group | Alter hydrogen bonding, improve metabolic stability | researchgate.net |
| Amide Group | Various Heterocycles (e.g., oxazole, triazole) | Enhance stability, improve cell permeability | drugdesign.org |
Precursors for Other Fused Heterocyclic Ring Systems
Thiazole derivatives, including 5-methoxy-4-methyl-thiazole, are valuable precursors for the synthesis of fused heterocyclic ring systems. These polycyclic structures are of significant interest because their rigid, planar frameworks are often associated with desirable properties for applications in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., kinase inhibitors). rsc.orgnih.gov
One important class of fused systems derived from thiazole precursors is the thiazolo[5,4-d]thiazoles. mdpi.com These molecules, consisting of two fused thiazole rings, exhibit high oxidative stability and a planar structure that facilitates efficient intermolecular π–π stacking, a key property for organic electronic materials. rsc.org The synthesis of these systems often involves the condensation of precursors that ultimately form the fused bicyclic core.
In medicinal chemistry, the thiazole ring serves as a foundational element for building complex, biologically active molecules. For example, researchers have developed syntheses for thiazolo[5,4-f]quinazolin-9(8H)-ones and related V-shaped polycyclic systems. nih.gov These compounds have been identified as potent inhibitors of various protein kinases, which are crucial targets in the development of therapies for neurodegenerative diseases and cancer. nih.gov The synthesis of these complex scaffolds relies on the strategic functionalization and cyclization of appropriately substituted thiazole precursors.
| Thiazole Precursor Type | Fused Heterocyclic System | Potential Application | Reference |
| Thiazole derivatives | Thiazolo[5,4-d]thiazoles | Organic electronics, semiconductors | mdpi.comrsc.org |
| Aminothiazole derivatives | Thiazolo[5,4-f]quinazolin-9(8H)-ones | Kinase inhibitors, cancer therapy | nih.gov |
| Aminothiazole derivatives | Thiazolo[4,5-g]quinazolin-8-ones | Kinase inhibitors, medicinal chemistry | nih.gov |
| Thiazole derivatives | 2H-thiazolo[4,5-d] nih.govmdpi.comrsc.orgtriazole | Medicinal chemistry, scaffold hopping | nih.govrsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-4-methylthiazole, and what methodological considerations are critical for reproducibility?
- Answer : The Hantzsch thiazole synthesis is a foundational method, involving condensation of α-haloketones (e.g., α-bromoacetone) with thiourea derivatives under acidic conditions to form the thiazole core . For methoxy and methyl substituents, post-synthetic functionalization is required. For example, methoxy groups can be introduced via nucleophilic substitution using methanol under basic conditions, while methyl groups may require Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Key considerations include controlling reaction pH (to avoid ring degradation) and using anhydrous solvents to prevent hydrolysis of intermediates .
Q. What analytical techniques are most reliable for characterizing 5-methoxy-4-methylthiazole, and how should data interpretation be validated?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm substituent positions. For example, the methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and methyl group (δ ~2.3–2.5 ppm) show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₅H₇NO₃S: theoretical 161.02 g/mol) and fragmentation pathways .
- Infrared Spectroscopy (IR) : Peaks at 1250–1050 cm⁻¹ indicate C-O (methoxy) and C-S (thiazole) stretches .
- Validation : Cross-reference spectral data with computed simulations (e.g., DFT for NMR chemical shifts) and compare retention times in HPLC with standards .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 5-methoxy-4-methylthiazole derivatives be addressed, particularly in multi-step reactions?
- Answer : Regioselectivity issues often arise during functionalization (e.g., introducing substituents at C4 vs. C5). Strategies include:
- Directed Metalation : Use directing groups (e.g., pyridine) to control electrophilic substitution positions .
- Gold Catalysis : Au(I)/Au(III) catalysts promote selective cyclization in thiazole fragment synthesis, as demonstrated in analogues of natural products .
- Microwave-Assisted Synthesis : Enhances kinetic control, reducing side reactions during methoxy group introduction .
- Case Study : In , gold-catalyzed cyclization achieved 85% yield for a thiazole fragment, avoiding undesired regioisomers .
Q. How should researchers resolve contradictions in reported pharmacological data for 5-methoxy-4-methylthiazole derivatives (e.g., anticancer vs. antiviral activity)?
- Answer : Contradictions may stem from assay variability or structural nuances. Methodological steps include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, 4-methyl groups in enhanced anticancer activity, while 5-methoxy groups in improved antiviral potency .
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HeLa for anticancer, Vero E6 for antiviral) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Pool data from multiple sources (e.g., ) to identify trends. For instance, thiazoles with electron-withdrawing groups (NO₂, CN) show higher thrombin inhibition .
Q. What strategies optimize the stability of 5-methoxy-4-methylthiazole derivatives under physiological conditions for in vivo studies?
- Answer :
- Prodrug Design : Mask labile groups (e.g., esterify carboxylic acids) to enhance metabolic stability .
- Formulation : Use liposomal encapsulation or PEGylation to improve solubility and reduce hydrolysis .
- Accelerated Stability Testing : Expose compounds to pH 1–10 buffers and monitor degradation via LC-MS. For example, the methoxy group in showed stability at pH 7.4 but hydrolyzed at pH <3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
